Cas no 1334372-68-7 (N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide)

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene ring and a hydroxy-methoxy-methylpropyl substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural properties, including the presence of both polar (hydroxy, methoxy) and lipophilic (thiophene, methyl) functional groups. Its well-defined molecular architecture allows for precise modifications, making it suitable for applications in drug discovery and specialty chemical development. The compound’s stability under standard conditions and compatibility with common organic solvents further enhance its utility in synthetic workflows. Analytical characterization confirms high purity, ensuring reproducibility in research and industrial applications.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide structure
1334372-68-7 structure
Product Name:N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide
CAS No:1334372-68-7
MF:C11H17NO3S
MW:243.322582006454
CID:6434985
PubChem ID:56724182
Update Time:2025-05-19

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide
    • 2-Thiophenecarboxamide, N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-
    • VU0529129-1
    • AKOS024528650
    • F5971-0040
    • 1334372-68-7
    • Inchi: 1S/C11H17NO3S/c1-8-4-9(16-5-8)10(13)12-6-11(2,14)7-15-3/h4-5,14H,6-7H2,1-3H3,(H,12,13)
    • InChI Key: FLWDDUCKYIQOCM-UHFFFAOYSA-N
    • SMILES: C1(C(NCC(O)(C)COC)=O)SC=C(C)C=1

Computed Properties

  • Exact Mass: 243.09291458g/mol
  • Monoisotopic Mass: 243.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 86.8Ų

Experimental Properties

  • Density: 1.184±0.06 g/cm3(Predicted)
  • Boiling Point: 433.8±45.0 °C(Predicted)
  • pka: 13.75±0.29(Predicted)

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Additional information on N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide

Comprehensive Overview of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide (CAS No. 1334372-68-7)

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide, identified by its CAS number 1334372-68-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of hydroxy, methoxy, and methylthiophene functional groups, making it a versatile intermediate for drug discovery and material science applications. Its structural complexity and potential bioactivity align with current trends in small-molecule therapeutics and green chemistry, addressing growing demand for sustainable and efficient chemical synthesis.

The compound’s thiophene-carboxamide backbone is particularly noteworthy, as thiophene derivatives are widely explored for their electronic properties and biological relevance. Researchers are increasingly investigating such scaffolds for anti-inflammatory, antimicrobial, and anticancer activities, reflecting user searches for "novel bioactive thiophene compounds" or "thiophene-based drug candidates." The 2-hydroxy-3-methoxy-2-methylpropyl side chain further enhances solubility and metabolic stability, critical factors in medicinal chemistry optimization—a hot topic in AI-driven drug design forums.

From a synthetic perspective, CAS 1334372-68-7 exemplifies advancements in heterocyclic chemistry, a field frequently queried in academic and industrial databases. Its preparation likely involves amide coupling and protective group strategies, techniques central to modern organic synthesis. This aligns with trending searches like "efficient amide bond formation methods" or "green solvents for heterocycle synthesis," underscoring the compound’s relevance to sustainable laboratory practices.

Analytical characterization of this compound typically employs NMR, HPLC, and mass spectrometry—techniques dominating SEO queries such as "HPLC purity analysis guidelines" or "NMR interpretation for complex molecules." The methoxy and hydroxy groups generate distinct spectroscopic signatures, making it a useful case study for early-career chemists, a demographic actively seeking practical analytical chemistry content online.

In material science, the 4-methylthiophene moiety offers potential applications in conductive polymers and organic electronics, areas experiencing exponential growth due to renewable energy demands. Online discussions frequently explore "thiophene derivatives for OLEDs" or "biodegradable electronic materials," positioning this compound at the intersection of cutting-edge research and industrial innovation.

Regulatory and safety profiles of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide adhere to standard laboratory chemical protocols, with no significant hazards under normal handling conditions. This distinguishes it from restricted substances while maintaining relevance in safety-conscious research environments—a key consideration for organizations prioritizing ESG (Environmental, Social, and Governance) compliance, a trending search term in corporate R&D circles.

Future directions for this compound may include structure-activity relationship (SAR) studies or derivatization for high-throughput screening libraries. These applications resonate with frequent queries about "accelerating drug discovery pipelines" and "AI-assisted molecular design," highlighting its potential in next-generation pharmaceutical development. The compound’s balanced lipophilicity (predicted by its LogP) and hydrogen-bonding capacity make it particularly attractive for fragment-based drug discovery, another rapidly evolving field.

In summary, 1334372-68-7 represents a compelling case study in multifunctional heterocyclic chemistry, bridging academic curiosity and industrial applicability. Its design principles reflect contemporary priorities in molecular diversity, sustainability, and bioactivity—themes consistently ranking high in chemical research analytics and search engine trends. As interdisciplinary research expands, this compound’s utility across pharmaceuticals, materials, and analytical methodologies will likely continue to inspire scientific discourse and innovation.

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